![molecular formula C25H22BrN5O5 B14120431 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring fused with a pyrano ring, a bromophenyl group, a cyano group, and a morpholine carboxylate moiety, making it a unique and potentially potent bioactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to form the pyrano ring: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a base to form the pyrano ring.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Attachment of the morpholine carboxylate moiety: This is typically achieved through esterification or amidation reactions using morpholine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antileishmanial and antimalarial activities.
Mécanisme D'action
The mechanism of action of 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes like dihydrofolate reductase (DHFR) and receptors involved in cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H22BrN5O5 |
|---|---|
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30) |
Clé InChI |
YEPOCARXYGMSQL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


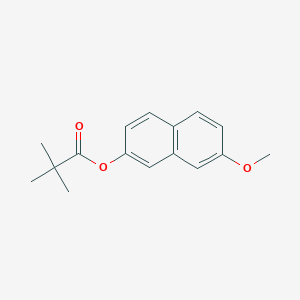
![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)
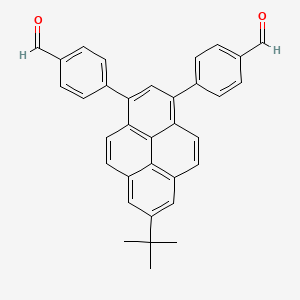
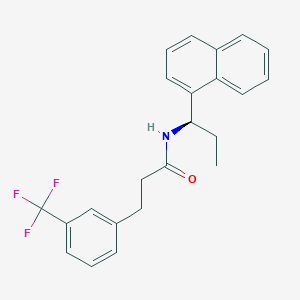
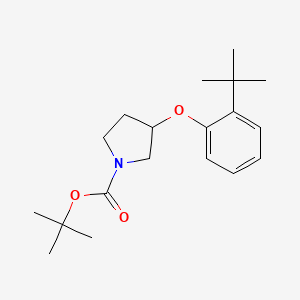
![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)
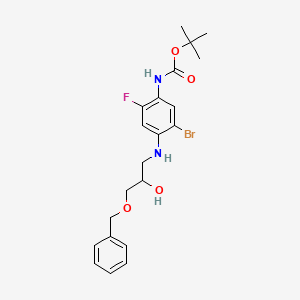
![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B14120389.png)
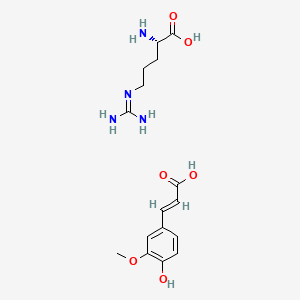
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
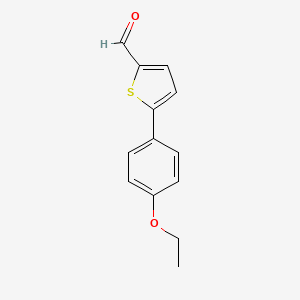
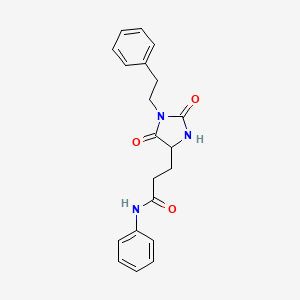
![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)
